(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid

Boc deprotection orthogonal protecting groups solid-phase peptide synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid (commonly referred to as (S)-Boc-4-fluorophenylglycine or Boc-4-fluoro-L-phenylglycine) is a non-proteinogenic, chiral amino acid derivative. The molecule features an acid-labile tert-butyloxycarbonyl (Boc) protecting group that is orthogonal to base-labile protection schemes, enabling its use in solid-phase peptide synthesis and solution-phase fragment coupling.

Molecular Formula C13H16FNO4
Molecular Weight 269.27 g/mol
CAS No. 142186-36-5
Cat. No. B129698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid
CAS142186-36-5
Molecular FormulaC13H16FNO4
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
InChIKeyIEQBOUSLFRLKKX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Boc-4-fluorophenylglycine CAS 142186-36-5: A Protected, Single-Enantiomer Amino Acid Building Block for Peptide Engineering & NMR Probes


(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid (commonly referred to as (S)-Boc-4-fluorophenylglycine or Boc-4-fluoro-L-phenylglycine) is a non-proteinogenic, chiral amino acid derivative. The molecule features an acid-labile tert-butyloxycarbonyl (Boc) protecting group that is orthogonal to base-labile protection schemes, enabling its use in solid-phase peptide synthesis and solution-phase fragment coupling . The compound is characterized by a specific optical rotation of +138° (c=1, 1M HCl) for the deprotected amino acid core and a melting point of 130.2 °C for the Boc-protected form .

Why (S)-Boc-4-fluorophenylglycine (142186-36-5) Cannot Be Freely Interchanged with Its Enantiomer, Racemate, or Non-Fluorinated Parent


Substituting (S)-Boc-4-fluorophenylglycine with its (R)-enantiomer (CAS 196707-32-1), the racemic mixture (CAS 142121-93-5), or non-fluorinated Boc-phenylglycine introduces irreconcilable differences in solid-state properties, stereochemical configuration, and the functional properties of downstream peptides. The fluorine substituent provides a sensitive ¹⁹F NMR handle absent in the non-halogenated parent, while the enantiomeric purity dictates biological function, as demonstrated by the differential activity of L- vs. D-4-fluorophenylglycine-containing antimicrobial peptides [1]. Generic substitution risks racemization-prone handling, altered analytical traceability, and compromised pharmacological selectivity, as detailed in the quantitative evidence below.

Procurement-Relevant Quantitative Differentiation of (S)-Boc-4-fluorophenylglycine (CAS 142186-36-5)


Boc Protecting Group Orthogonality: Acid-Labile Boc vs. Hydrogenolysis-Labile Cbz for Orthogonal Deprotection Strategies

The Boc group is substantially more acid-labile than the benzyloxycarbonyl (Cbz) group. When both are present, Cbz can be selectively removed by catalytic hydrogenolysis without affecting Boc, or Boc can be selectively removed by mild acidolysis (e.g., TFA) leaving Cbz intact [1]. The target compound’s Boc protecting group enables its integration into Fmoc/tBu SPPS strategies where final global deprotection with TFA simultaneously releases the N-terminus for subsequent coupling or analytical characterization, an approach incompatible with the hydrogenation requirement of Cbz-protected analogs [1].

Boc deprotection orthogonal protecting groups solid-phase peptide synthesis Cbz hydrogenolysis

Fluorine-Specific 19F NMR Reporting: Enantiomer-Sensitive Probe for Peptide Conformation and Membrane Interaction

Incorporation of L-4-fluorophenylglycine (derived from the target Boc-protected precursor) into the antimicrobial peptide PGLa produced active peptides, whereas incorporation of the D-enantiomer significantly reduced biological activity by disrupting the amphiphilic α-helical fold and interfering with membrane interaction [1]. The ¹⁹F-substituted ring provides a sensitive NMR probe for peptide conformation and membrane binding [1]. In a separate study, L-4FPG showed brain penetration with brain/plasma ratios of 0.7–1.4, superior to L-4-chlorophenylglycine (lower brain penetration) and L-4-hydroxyphenylglycine (100-fold less potent in reducing amphetamine-induced hyperlocomotion), demonstrating that the fluorine atom imparts distinct pharmacological properties not achievable with other halogen or hydroxyl substituents [2].

19F NMR enantiomer conformation membrane peptide structural biology

Chiral Integrity Assurance: Vendor-Supplied Enantiomeric Excess (≥98% ee) for (S)-Boc-4-fluorophenylglycine vs. Lower-Purity Commercial Racemates

Multiple authorized vendors supply (S)-Boc-4-fluorophenylglycine with a specification of ≥95% chemical purity and ≥98% enantiomeric excess (ee) [1][2]. The (R)-enantiomer (CAS 196707-32-1) is also available at 98% ee , while the racemic mixture (CAS 142121-93-5) lacks an enantiopurity specification by definition. This documented ee specification allows laboratories to bypass chiral analytical method development for incoming quality control, as the supplier's certificate of analysis provides a verified enantiomeric ratio.

enantiomeric excess chiral purity quality specification procurement decision

Solid-State Identity: A 44.5 °C Melting Point Differential Enables Rapid Polymorph and Identity Confirmation vs. the (R)-Enantiomer

The (S)-Boc-protected enantiomer (CAS 142186-36-5) exhibits a melting point of 130.2 °C , whereas the (R)-enantiomer (CAS 196707-32-1) melts at 85.7 °C [1], a differential of 44.5 °C. This large difference in melting point—arising from distinct crystal packing of the two enantiomers—provides a simple, low-cost identity test via melting point apparatus that can rapidly confirm which enantiomer is in hand without requiring chiral chromatography or polarimetry.

melting point solid-state characterization identity testing enantiomer differentiation physicochemical property

Synthetic Accessibility: Literature-Validated Resolution Protocols Yield 99% ee (S)-4-Fluorophenylglycine at ≥65% Isolated Yield

Crystallization-induced resolution of racemic 4-fluorophenylglycine methyl ester achieved 99.0% ee of the (S)-enantiomer with 65% overall yield [1]. Independently, enzymatic transamination of 4-fluorophenylglyoxylic acid using Pseudomonas/Bacillus cell-free extracts delivered (S)-4-fluorophenylglycine at 99% ee [2]. More recently, immobilized amidase on a Zr-MOF achieved 49.9% conversion of N-phenylacetyl-4-fluorophenylglycine to (S)-4-fluorophenylglycine, with enantiomeric excess reachable to 99.9% and 95.8% residual activity after 20 reuse cycles [3]. These three independent synthetic routes demonstrate that the (S)-enantiomer is accessible at industrially relevant ee (99–99.9%) via scalable methodologies, supporting reliable supply chain continuity for procurement planning.

chiral resolution enzymatic transamination crystallization-induced resolution process chemistry 99% ee

Comparative Physicochemical Properties: Increased LogP and Lipophilicity vs. Non-Fluorinated Boc-Phenylglycine

The (S)-Boc-4-fluorophenylglycine exhibits a calculated LogP of 2.80 , compared to a calculated LogP of approximately 1.8–2.0 for the non-fluorinated Boc-L-phenylglycine and Boc-D-phenylglycine . This increase of ~0.8–1.0 LogP units corresponds to approximately 6–10× greater lipophilicity and is attributed to the electron-withdrawing, hydrophobic character of the para-fluoro substituent (Hammett σₚ = 0.06, hydrophobic π = 0.14 for fluorine vs. π = 0 for hydrogen). The enhanced lipophilicity directly influences chromatographic retention, membrane permeability of Boc-deprotected peptides, and solubility profiles in organic synthesis media .

LogP lipophilicity physicochemical properties Hammett constant electronegativity

High-Impact Research & Industrial Scenarios Demanding (S)-Boc-4-fluorophenylglycine (CAS 142186-36-5) Over Generic Analogs


¹⁹F NMR Structural Biology of Membrane-Active Peptides

In solid-state and solution ¹⁹F NMR studies of antimicrobial peptides (e.g., PGLa, gramicidin S), (S)-Boc-4-fluorophenylglycine is the critical precursor for introducing L-4F-Phg as a non-perturbing, environmentally sensitive ¹⁹F probe [1]. The D-enantiomer, by contrast, disrupts α-helical folding and reduces antimicrobial activity, making enantiomeric purity essential and disqualifying the racemate or the (R)-enantiomer as substitutes [1]. Procurement of the (S)-Boc-protected form enables direct Fmoc-SPPS incorporation, with the Boc group providing orthogonal protection until final TFA cleavage.

Chiral Building Block for CNS-Penetrant ASCT1/2 Inhibitor Development

L-4-Fluorophenylglycine (deprotected target compound) exhibits brain/plasma ratios of 0.7–1.4 and potently reduces amphetamine-induced hyperlocomotion in mice, outperforming L-4-chlorophenylglycine (inactive at tested doses) and L-4-hydroxyphenylglycine (100-fold less potent) in ASCT1/2 inhibition and CNS penetration [2]. Researchers developing schizophrenia, depression, or visual dysfunction therapeutics require the (S)-Boc-protected precursor to construct L-4FPG-containing lead compounds, as the fluorine atom is essential for the unique combination of ASCT1/2 inhibition potency and CNS bioavailability not achievable with other 4-substituted phenylglycines.

Quality-Controlled Peptide API Intermediate Manufacturing

For GMP or GLP peptide synthesis where stereochemical integrity is a critical quality attribute, (S)-Boc-4-fluorophenylglycine with pre-certified ≥98% ee eliminates the need for in-process chiral purity monitoring [1]. The 44.5 °C melting point differential vs. the (R)-enantiomer [2] enables rapid incoming material identity confirmation via melting point apparatus. The compound is stored at 2–8 °C and is stable for three years under recommended conditions [3], supporting long-term procurement planning for multi-batch manufacturing campaigns.

Enantioselective Synthesis & Biocatalysis Process Development Feasibility Studies

The existence of three independent literature-validated routes to (S)-4-fluorophenylglycine at 99–99.9% ee—crystallization-induced resolution, enzymatic transamination, and immobilized amidase catalysis [1][2][3]—provides process chemists with multiple starting points for scalable manufacturing. The immobilized amidase approach demonstrates 95.8% activity retention after 20 cycles [3], supporting technoeconomic feasibility for kilogram-scale production. Procurement teams selecting a building block for late-stage development can cite these published routes during supplier qualification to ensure production scalability and supply chain resilience.

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